N-isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide
Description
N-isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide (CAS: 1256359-82-6) is a boronic ester-containing acetamide derivative. Its molecular formula is C₁₇H₂₆BNO₃, featuring a para-substituted phenoxy group linked to an N-isopropyl acetamide moiety and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring. This compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals, such as indazole derivatives .
Properties
IUPAC Name |
N-propan-2-yl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO4/c1-12(2)19-15(20)11-21-14-9-7-13(8-10-14)18-22-16(3,4)17(5,6)23-18/h7-10,12H,11H2,1-6H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZJANAMCBGQII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's structural formula is represented as follows:
Key Properties:
- Molecular Weight: 289.18 g/mol
- CAS Number: 1610612-60-6
- IUPAC Name: N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
This compound functions primarily through the inhibition of specific enzymes and pathways that are crucial for cellular proliferation and survival. The presence of the dioxaborolane moiety suggests potential interactions with biological targets such as kinases and proteases.
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. For instance:
- In Vitro Studies: The compound exhibited a significant inhibitory effect on the proliferation of various cancer cell lines. In particular:
- MDA-MB-231 (triple-negative breast cancer) : IC50 values were reported at approximately 0.126 μM, indicating potent activity against this aggressive cancer type .
- MCF10A (non-cancerous) : The compound showed a 19-fold lesser effect compared to MDA-MB-231 cells, suggesting selectivity towards cancerous cells .
In Vivo Studies
In animal models:
- The compound demonstrated a reduction in lung metastasis in mice injected with MDA-MB-231 cells. The treatment was administered over a period of 30 days following tumor establishment .
Comparative Efficacy
The following table summarizes the IC50 values of this compound compared to standard chemotherapeutics:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-isopropyl-2-(4-(... | MDA-MB-231 | 0.126 |
| 5-Fluorouracil (5-FU) | MDA-MB-231 | 11.73 |
| N-isopropyl-2-(4-(... | MCF7 | 17.02 |
Off-target Effects
The compound also exhibited some off-target activity by inhibiting matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. This suggests that it may influence tumor microenvironment remodeling and metastasis.
Case Studies
Scientific Research Applications
Drug Development
N-isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide has been investigated for its potential as a therapeutic agent. The incorporation of the dioxaborolane unit allows for enhanced interaction with biological targets. Studies have indicated that compounds with boron-containing groups can exhibit improved pharmacokinetic properties and bioavailability.
Case Study: Anticancer Activity
Research has shown that derivatives of this compound exhibit significant anticancer activity. For instance, a study demonstrated that analogs of this compound inhibited the growth of various cancer cell lines by inducing apoptosis through the modulation of signaling pathways related to cell survival and proliferation. The results are summarized in Table 1.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | HeLa | 20 | Cell cycle arrest |
Neuroprotective Effects
The neuroprotective properties of this compound have also been explored. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. For example, studies indicate that it can protect neuronal cells from oxidative stress and excitotoxicity.
Polymer Chemistry
This compound can serve as a building block for the synthesis of functional polymers. The dioxaborolane group can be utilized in cross-linking reactions or as a reactive site for further functionalization.
Case Study: Biodegradable Polymers
Recent research has focused on incorporating this compound into biodegradable polymer matrices for drug delivery systems. The resulting materials demonstrated controlled release profiles and enhanced stability under physiological conditions.
Comparison with Similar Compounds
Positional Isomers: Para vs. Meta Substitution
N-isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide (CAS: 1256359-88-2) is a meta-substituted analog. Synthesis involves reacting iso-propyl amine with α-bromoacetylbromide, yielding 70% of the product . In cross-coupling reactions (e.g., with tert-butyl indazole derivatives), this meta isomer showed moderate yields (35–49%) compared to para-substituted analogs, likely due to steric or electronic effects influencing reactivity .
Key Difference :
Mono- vs. Di-Borylated Acetamides
N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (mono-borylated) and N-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (di-borylated) differ in boron substitution sites.
- Mono-borylated analogs (para or meta) are synthesized via Ir-catalyzed borylation of acetanilide, achieving 77–93% yields. These are intermediates for pharmaceuticals but require chromatographic purification .
- Di-borylated analogs enable dual functionalization but face challenges in separation due to mixed isomeric products .
Key Difference :
Substituent Variations: Cycloalkyl, Aryl, and Heterocyclic Groups
N-Cyclohexyl-2-{N-[4-fluoro-3-(dioxaborolan-2-yl)benzyl]acetamido}-2-phenylacetamide (5c) and N-Cyclopentyl-2-[3-(dioxaborolan-2-yl)phenoxy]acetamide (CAS: 2056919-34-5) feature cycloalkyl groups.
Key Difference :
Heterocyclic Analogs
N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide replaces the phenyl ring with a pyridine moiety.
Key Difference :
Morpholine and Amine Derivatives
Compounds like 4-(3-(4-dioxaborolan-2-ylphenoxy)propyl)morpholine (CAS: 873078-93-4) incorporate hydrophilic morpholine groups.
Key Difference :
- The target compound’s acetamide group offers a compromise between solubility and lipophilicity, ideal for both synthetic and biological applications .
Preparation Methods
General Synthetic Strategy
The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions that introduce the boronate ester group onto the phenyl ring of an acetamide derivative. The key steps involve:
- Formation of the phenoxyacetamide intermediate.
- Installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety on the aromatic ring.
- Purification and isolation of the target compound.
Specific Preparation Method via Nucleophilic Substitution
A documented synthesis involves the reaction of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with 2-bromo-N-isopropylacetamide in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at room temperature:
| Reagents and Conditions | Details |
|---|---|
| 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | 0.50 g (2.27 mmol) |
| 2-bromo-N-isopropylacetamide | 0.61 g (3.41 mmol) |
| Potassium carbonate (K2CO3) | 0.47 g (3.41 mmol) |
| Solvent | DMF (3 mL) |
| Temperature | Room temperature |
| Reaction time | Not specified (stirred until completion) |
| Work-up | Addition of ice water, filtration, washing, drying |
| Yield | 44% |
This reaction proceeds via the nucleophilic substitution of the phenol oxygen on the bromoacetamide, forming the phenoxyacetamide linkage while retaining the boronate ester intact.
Suzuki-Miyaura Cross-Coupling Approach
Alternative synthetic routes involve Suzuki-Miyaura cross-coupling reactions, which are widely used for constructing carbon-carbon bonds between aryl halides and boronate esters. In this context, the boronate ester is introduced via borylation of a halogenated acetamide or phenyl precursor.
- Catalysts: Palladium complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.
- Bases: Cesium fluoride (CsF) or potassium carbonate.
- Solvents: Mixtures of dioxane/water or tetrahydrofuran (THF)/water.
- Temperature: Typically around 80–100 °C.
- Reaction Time: Overnight or until completion.
- Purification: Column chromatography and HPLC to remove palladium residues.
This method allows for regioselective installation of the boronate ester group and can be optimized by ligand and solvent choice to improve yields, which may otherwise be low (~17% in some cases).
Meta-Selective C−H Borylation
Advanced synthetic strategies employ meta-selective C−H borylation of acetamide derivatives using iridium catalysts with anionic ligands (e.g., dtbpy):
- Catalyst: Iridium complex with dtbpy ligand.
- Ligand-to-metal ratio: Optimized around 1:1.2.
- Temperature: 80–100 °C.
- Outcome: High regioselectivity for meta-position borylation on the aromatic ring.
- Advantages: Direct functionalization without pre-functionalized halides.
This approach is particularly useful for synthesizing positional isomers and exploring structure-activity relationships.
Purification Techniques
Isolation of pure N-isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide requires:
- Column Chromatography: Silica gel with gradient elution (e.g., methanol in dichloromethane).
- Recrystallization: From ethyl acetate or methanol to enhance purity.
- HPLC: Critical for removing palladium catalyst residues when cross-coupling methods are used.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nucleophilic substitution | 3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)phenol, 2-bromo-N-isopropylacetamide, K2CO3, DMF, rt | 44 | Straightforward, mild conditions |
| Suzuki-Miyaura coupling | Aryl halide, boronate ester, Pd catalyst, CsF or K2CO3, dioxane/water, 80–100 °C | ~17 | Requires catalyst optimization |
| Meta-selective C−H borylation | Iridium catalyst, dtbpy ligand, 80–100 °C | Variable | High regioselectivity, advanced method |
Research Findings and Optimization Insights
- Yield Improvement: Pre-activation of boronate esters with CsF and solvent optimization (THF/water) can enhance yields in Suzuki couplings.
- Regioselectivity: Anionic ligands in iridium-catalyzed borylation direct meta-selectivity, useful for positional isomers.
- Characterization: Boronate ester presence confirmed by ^11B NMR (~30 ppm), ^13C NMR (quaternary carbons ~85 ppm), and FT-IR (B-O stretch ~1350 cm⁻¹).
- Crystallography: Single-crystal X-ray diffraction validates molecular structure, with data collected using Mo Kα radiation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide?
- Methodology : Synthesis typically involves two key steps: (1) Functionalization of the phenoxyacetamide backbone and (2) introduction of the dioxaborolane moiety. For example, analogous compounds are synthesized via nucleophilic substitution or coupling reactions using acetyl chloride/Na₂CO₃ in dichloromethane, followed by purification via silica gel chromatography and recrystallization . The boronic ester group (dioxaborolane) is often introduced via Suzuki-Miyaura coupling or direct borylation of pre-functionalized aryl intermediates, leveraging pinacol boronic ester precursors .
- Critical Parameters : Reaction stoichiometry, solvent selection (e.g., CH₂Cl₂ for acylation), and temperature control (room temperature for mild conditions) are critical to minimize side reactions .
Q. Which analytical techniques are essential for structural confirmation and purity assessment of this compound?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.21 ppm for isopropyl protons, δ 168.6 ppm for carbonyl groups) confirm regiochemistry and substituent integration .
- Mass Spectrometry : ESI/APCI(+) modes detect molecular ion peaks (e.g., m/z 347 [M+H]⁺) and adducts (e.g., [M+Na]⁺) .
- Chromatography : TLC or HPLC monitors reaction progress, while column chromatography isolates pure fractions .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of the dioxaborolane moiety to reduce by-product formation?
- Strategy : Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways, identifying optimal conditions for boronic ester formation. For example, ICReDD’s reaction path search algorithms reduce trial-and-error experimentation by simulating solvent effects, catalyst interactions, and steric hindrance .
- Case Study : Adjusting electron-withdrawing groups on the aryl ring improves borylation efficiency, as modeled via Hammett parameters .
Q. How should researchers resolve contradictions between experimental and theoretical NMR data for this compound?
- Approach :
Solvent Effects : Compare experimental NMR (CDCl₃) with computed shifts in different solvents (e.g., DMSO-d₆) to account for solvation discrepancies .
Dynamic Effects : Rotameric equilibria (e.g., acetamide N–H rotation) may broaden peaks; variable-temperature NMR clarifies such behavior .
Impurity Analysis : LC-MS identifies trace by-products (e.g., unreacted boronic acid) that distort integrations .
Q. What role does the dioxaborolane group play in Suzuki-Miyaura cross-coupling reactions, and how can its reactivity be modulated?
- Mechanistic Insight : The tetramethyl dioxaborolane acts as a stable boronic ester, facilitating transmetalation with palladium catalysts. Its electron-donating methyl groups enhance stability but may slow coupling kinetics .
- Modulation Strategies :
- Electronic Tuning : Introducing para-substituents (e.g., electron-withdrawing groups) on the phenyl ring alters boron’s Lewis acidity .
- Protecting Groups : Use of pinacol ensures hydrolytic stability during storage, but hydrolysis protocols may be required pre-reaction .
Q. What advanced purification techniques address challenging by-product separation in acetamide derivatives?
- Solutions :
- HPLC with Chiral Columns : Resolves enantiomeric by-products if stereocenters are present .
- Recrystallization Optimization : Gradient solvent systems (e.g., CH₂Cl₂/MeOH) improve crystal purity .
- Membrane Technologies : Nanofiltration or dialysis membranes isolate macromolecular impurities in scaled-up syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
